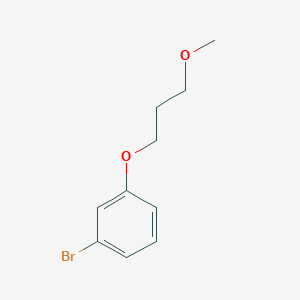

1-Bromo-3-(3-methoxypropoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-methoxypropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOIMWAUHQDVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 3 3 Methoxypropoxy Benzene

Electrophilic Aromatic Substitution (EAS) on the Bromobenzene (B47551) Moiety

The reactivity of the bromobenzene moiety in 1-Bromo-3-(3-methoxypropoxy)benzene towards electrophilic aromatic substitution (EAS) is governed by the directing effects of the two substituents: the bromine atom and the 3-methoxypropoxy group. In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. makingmolecules.comyoutube.com The rate and regioselectivity of this reaction are significantly influenced by the electronic properties of the substituents already present on the benzene (B151609) ring. libretexts.org

The 3-methoxypropoxy group, an alkoxy group, is an activating group and an ortho, para-director. organicchemistrytutor.com This is due to the lone pair of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. organicchemistrytutor.com This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by an electrophile. organicchemistrytutor.comyoutube.com The resonance stabilization of the cationic intermediate, known as a sigma complex or arenium ion, is also enhanced when the electrophile attacks at the ortho or para positions relative to the alkoxy group. youtube.comlibretexts.org

Conversely, the bromine atom is a deactivating group yet an ortho, para-director. uci.edu Halogens are deactivating because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). uci.edu However, the resonance effect, although weaker, still directs incoming electrophiles to the ortho and para positions.

In this compound, the two substituents are in a meta relationship. The directing effects of both groups will influence the position of the incoming electrophile. The strongly activating 3-methoxypropoxy group will primarily dictate the regioselectivity, directing the electrophile to its ortho and para positions (positions 2, 4, and 6 relative to the alkoxy group). The bromine atom will direct to its ortho and para positions (positions 2, 4, and 6 relative to the bromine atom). The positions that are activated by both groups will be the most likely sites of substitution.

The mechanism for EAS reactions involves a two-step process. libretexts.orgmsu.edu The first, rate-determining step is the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex). libretexts.orguci.eduminia.edu.eg The second, faster step is the removal of a proton from the intermediate by a base, which restores the aromaticity of the ring. libretexts.orgmsu.eduminia.edu.eg The activation energy for the formation of the sigma complex is a critical factor in determining the reaction rate. minia.edu.eg

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OR (Alkoxy) | Resonance donating, Inductively withdrawing | Activating | ortho, para |

| -Br (Bromo) | Inductively withdrawing, Resonance donating | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (SNAr) Pathways of Bromoaryl Ethers

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, SNAr reactions are generally difficult for simple aryl halides because the backside attack is sterically hindered by the benzene ring. wikipedia.org Furthermore, SN1 reactions are unfavorable due to the high energy of the resulting aryl cation. wikipedia.org

However, SNAr can proceed through an addition-elimination mechanism if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. uci.edulibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

In the case of this compound, the molecule lacks strong electron-withdrawing groups like nitro or cyano groups ortho or para to the bromine atom. The 3-methoxypropoxy group is an electron-donating group, which would further destabilize the anionic intermediate required for the SNAr mechanism. Therefore, traditional SNAr reactions are unlikely to occur under standard conditions.

An alternative pathway for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which occurs under harsh conditions with very strong bases like sodium amide (NaNH2). pressbooks.pubmasterorganicchemistry.com This mechanism involves the elimination of a proton and the halide to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com

Recent studies have shown that hindered tertiary alkoxides can act as effective nucleophiles in SNAr reactions with activated aryl fluorides. stanford.edu Additionally, methods for the synthesis of carbohydrate-aryl ethers via SNAr have been developed using potassium hexamethyldisilazide (KHMDS) as a base. nih.gov While these specific examples may not directly apply to this compound due to the lack of activation, they highlight ongoing research into expanding the scope of SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a powerful tool for the synthesis of biaryls, styrenes, and conjugated dienes. harvard.edu

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of this compound to form a palladium(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired cross-coupled product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. yonedalabs.com Palladium catalysts with phosphine (B1218219) ligands are commonly used. libretexts.org A variety of bases, such as carbonates, phosphates, and hydroxides, can be employed to facilitate the transmetalation step. yonedalabs.com Reactions are often carried out in solvents like dioxane, THF, or toluene (B28343), frequently with the addition of water. yonedalabs.com Mild, aqueous conditions for Suzuki-Miyaura couplings have been developed, highlighting the reaction's functional group tolerance. nih.gov

| Component | Role | Examples |

| Electrophile | Substrate with a leaving group | This compound |

| Nucleophile | Organoboron reagent | Arylboronic acids, boronic esters |

| Catalyst | Palladium source | Pd(PPh3)4, PdCl2, Pd(OAc)2 |

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh3, SPhos) |

| Base | Activates the organoboron reagent | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Reaction medium | Toluene, Dioxane, THF, Water |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. libretexts.orgwikipedia.orgchemeurope.com This reaction is a significant advancement over traditional methods for synthesizing aryl amines, which often require harsh conditions and have limited substrate scope. wikipedia.orgrug.nl

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of other cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgchemeurope.com

Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step. nih.gov The selection of the base is also important and depends on the specific substrates and their functional group tolerance. libretexts.org Common bases include sodium t-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. libretexts.org

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of aryl halides and primary or secondary amines. organic-chemistry.org This methodology could be applied to this compound to synthesize a range of substituted anilines.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is highly versatile, allowing for the formation of C(sp2)-C(sp2), C(sp2)-C(sp3), and other types of carbon-carbon bonds. wikipedia.orgbeilstein-journals.org The reaction is known for its high functional group tolerance. nih.gov The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc reagent, and reductive elimination. illinois.edu

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The reaction is tolerant of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. libretexts.org The mechanism follows the typical cross-coupling pathway. wikipedia.orglibretexts.org In the context of this compound, a Stille coupling could be employed by reacting it with an appropriate organostannane in the presence of a palladium catalyst. For instance, reactions of aryl bromides with organostannanes have been reported to proceed in toluene at elevated temperatures. rsc.org

C-H bond functionalization or activation is an emerging and powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with the aid of a transition metal catalyst. nih.gov This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

For a molecule like this compound, C-H functionalization could potentially occur at several positions on the aromatic ring or even on the alkoxy side chain. The ether oxygen could act as a directing group, guiding a metal catalyst to activate a nearby C-H bond. nih.gov Research has shown that ether C-H bonds can be activated by iridium complexes. nih.gov

In some strategies, a directing group is intentionally installed on the molecule to achieve site-selective C-H functionalization. This directing group can later be removed or converted into another functional group. acs.org For instance, an aryl 2-pyridyl ether can serve as an effective directing group for ruthenium-catalyzed arylation, and the directing group can subsequently be cleaved. acs.org

Furthermore, radical-based approaches for C-H activation have been developed. For example, the functionalization of ethers can be achieved through radical allyl transfer reactions. researchgate.net Iron(III)-catalyzed cross-coupling of heteroarenes and cyclic ethers via C-H activation has also been reported, offering a more sustainable method for ether synthesis. bohrium.com These advanced methodologies could potentially be adapted for the selective functionalization of this compound.

Radical Reactions and Reductive Pathways

The presence of a bromine atom on the aromatic ring and the ether side chain opens up possibilities for radical reactions and various reductive transformations.

Radical Reactions:

A common radical reaction for compounds with alkyl side chains on an aromatic ring is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, selectively brominates the carbon atom adjacent to the aromatic ring (the benzylic position). wikipedia.org However, this compound lacks a benzylic hydrogen, as the carbon atom attached to the benzene ring is an oxygen. Therefore, it is not expected to undergo benzylic bromination under standard Wohl-Ziegler conditions.

Reductive Pathways:

Reductive pathways for this compound can target either the bromo-substituent, the aromatic ring, or both.

Reductive Dehalogenation: The carbon-bromine bond can be cleaved through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common and efficient method for the reductive dehalogenation of aryl bromides. organic-chemistry.org This reaction is often chemoselective, leaving other functional groups like ethers intact. organic-chemistry.org Other methods for reductive dehalogenation include the use of photoredox catalysis. acs.org

Birch Reduction: The aromatic ring can be partially reduced using a Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For aryl ethers like anisole (B1667542), the Birch reduction typically yields a 1,4-cyclohexadiene (B1204751) derivative. lscollege.ac.inic.ac.uk By analogy, this compound would be expected to undergo a similar reduction of the aromatic ring. The bromo-substituent might also be reduced under these conditions.

The following table outlines potential reductive transformations of this compound:

| Reagent/Condition | Target Moiety | Expected Product(s) | Reaction Type |

| H₂, Pd/C | Carbon-Bromine Bond | 3-(3-Methoxypropoxy)benzene | Catalytic Hydrogenation |

| Ru(bpy)₃Cl₂, iPr₂NEt, HCO₂H, light | Carbon-Bromine Bond | 3-(3-Methoxypropoxy)benzene | Photoredox Catalysis acs.org |

| Na, NH₃ (liq.), EtOH | Aromatic Ring, C-Br Bond | 1-(3-Methoxypropoxy)cyclohexa-1,4-diene | Birch Reduction |

The specific products and their yields would depend on the chosen reagents and reaction conditions. For instance, controlling the stoichiometry of the reducing agent could potentially allow for selective reduction of either the C-Br bond or the aromatic ring.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring environments. For 1-Bromo-3-(3-methoxypropoxy)benzene, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Expected ¹H NMR Data for this compound: (Predicted data based on analogous structures)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.8 - 7.4 | Multiplet | 4H |

| -O-CH₂- (propoxy) | ~4.0 | Triplet | 2H |

| -CH₂- (propoxy, middle) | ~2.0 | Multiplet | 2H |

| -O-CH₂- (methoxy) | ~3.5 | Triplet | 2H |

| -O-CH₃ (methoxy) | ~3.3 | Singlet | 3H |

This table is interactive. Users can sort and filter the data.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR Data for this compound: (Predicted data based on analogous structures)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-Br (aromatic) | ~122 |

| C-O (aromatic) | ~159 |

| Aromatic CH | 115 - 130 |

| -O-CH₂- (propoxy) | ~66 |

| -CH₂- (propoxy, middle) | ~29 |

| -O-CH₂- (methoxy) | ~70 |

| -O-CH₃ (methoxy) | ~59 |

This table is interactive. Users can sort and filter the data.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons within the methoxypropoxy chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be ideal for assessing the purity of a this compound sample and obtaining its mass spectrum. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the mass spectrum of the main component. The expected molecular ion peak would correspond to the molecular weight of the compound.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z | Description |

| [M]⁺ | 246/248 | Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M-OCH₃]⁺ | 215/217 | Loss of a methoxy (B1213986) group |

| [M-CH₂OCH₃]⁺ | 201/203 | Loss of a methoxymethyl group |

| [C₆H₄BrO]⁺ | 171/173 | Bromophenoxy cation |

This table is interactive. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₁₀H₁₃BrO₂. This technique serves as a definitive confirmation of the compound's identity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The expected IR spectrum would exhibit a series of absorption bands corresponding to the vibrations of the aromatic ring, the ether linkages, and the carbon-bromine bond.

The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. researchgate.net The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) influences the C-H out-of-plane bending vibrations, which typically appear between 810 and 750 cm⁻¹. rsc.org The carbon-carbon stretching vibrations within the benzene ring are expected to produce characteristic bands in the 1600-1400 cm⁻¹ region.

A crucial feature for this compound is the C-O-C stretching vibrations of the ether functional groups. Asymmetrical C-O-C stretching of aromatic ethers, like the phenoxy group in our molecule, typically results in a strong band between 1270 and 1230 cm⁻¹. The symmetrical stretching is expected around 1075-1020 cm⁻¹. The aliphatic ether linkage within the methoxypropoxy side chain will also contribute to the complex C-O stretching bands in the 1150-1085 cm⁻¹ region.

The presence of the bromine atom on the benzene ring is indicated by a C-Br stretching vibration. For aromatic bromo compounds, this band is typically observed in the 650-395 cm⁻¹ region. researchgate.net The identification of this band provides direct evidence for the bromination of the aromatic ring.

A summary of expected characteristic IR absorption bands for this compound is presented in Table 1.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |

| Aromatic C-H Stretching | 3100-3000 | C-H bonds on the benzene ring |

| Aliphatic C-H Stretching | 2950-2850 | C-H bonds of the methoxy and propoxy alkyl chains |

| Aromatic C=C Stretching | 1600-1400 | Carbon-carbon double bonds within the benzene ring |

| Asymmetric C-O-C Stretching (Aryl) | 1270-1230 | Aryl-O-Alkyl ether linkage |

| C-O-C Stretching (Alkyl) | 1150-1085 | Alkyl-O-Alkyl ether linkage within the methoxypropoxy chain |

| Symmetric C-O-C Stretching (Aryl) | 1075-1020 | Aryl-O-Alkyl ether linkage |

| C-H Out-of-Plane Bending | 810-750 | 1,3-disubstituted benzene ring |

| C-Br Stretching | 650-395 | Carbon-bromine bond on the benzene ring |

Table 1: Predicted Infrared (IR) Spectroscopy data for this compound based on characteristic functional group frequencies.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. This often results in different vibrational modes being more prominent in each technique.

For this compound, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum. The aromatic ring vibrations in substituted benzenes are well-characterized. For instance, in anisole (B1667542), characteristic Raman bands are observed that can be attributed to the ring breathing mode and other skeletal vibrations. chemicalbook.comresearchgate.net The C-Br stretching vibration is also typically Raman active. In a study of 1-bromo-4-chlorobenzene, the C-Br stretching vibration was assigned in the Raman spectrum. researchgate.net

The ether linkages would also produce characteristic Raman signals, although they might be weaker compared to the aromatic ring vibrations. The analysis of the Raman spectrum, in conjunction with the IR spectrum, provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction analysis would provide definitive proof of its structure.

This technique would yield crucial data, including:

Bond lengths and angles: The precise measurements of all bond lengths (C-C, C-H, C-O, C-Br) and angles would confirm the connectivity of the atoms and the geometry of the molecule. For example, studies on brominated diphenyl ethers have established typical C-Br bond lengths in the range of 1.867–1.891 Å. researchgate.net

Conformation: The analysis would reveal the preferred conformation of the flexible methoxypropoxy side chain relative to the plane of the benzene ring.

Intermolecular interactions: The crystal packing would show any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces, which influence the physical properties of the solid. mdpi.com

While no specific crystallographic data for this compound is currently available, data from related structures, such as other brominated aromatic ethers, can provide an expectation of the molecular geometry. rsc.orgresearchgate.net

Chromatographic Methods for Purification and Analytical Purity

Chromatographic techniques are indispensable for the separation of this compound from starting materials, by-products, and other impurities, as well as for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most common approach.

In a typical setup, a nonpolar stationary phase, such as a C18 or a Phenyl column, would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The relatively nonpolar nature of this compound would lead to a significant retention time on a C18 column.

The choice of detector is critical for sensitivity and selectivity. A UV detector would be highly effective, as the benzene ring possesses a chromophore that absorbs UV light. The selection of the detection wavelength would be optimized based on the UV spectrum of the compound.

The development of an HPLC method would involve the optimization of several parameters, including the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature, to achieve a good resolution between the main compound and any potential impurities. chromforum.org For the separation of halogenated aromatic compounds, specialized columns like Phenyl-Hexyl or PFP (pentafluorophenyl) columns can offer alternative selectivities based on pi-pi interactions. chromforum.org

| Parameter | Typical Conditions for Related Compounds |

| Column | Reversed-phase C18 or Phenyl, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, potentially with additives like formic acid for MS compatibility |

| Detection | UV, wavelength set at a maximum absorbance of the aromatic system (e.g., ~254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Table 2: Representative High-Performance Liquid Chromatography (HPLC) conditions for the analysis of compounds structurally similar to this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. GC is particularly useful for assessing the purity of the compound and for identifying and quantifying volatile impurities.

The choice of the capillary column is crucial for achieving good separation. A mid-polarity column would likely be suitable for this analysis. The oven temperature program would need to be carefully optimized to ensure the elution of the compound without decomposition.

Coupling GC with a Mass Spectrometer (GC-MS) provides a highly specific and sensitive analytical method. The mass spectrometer would not only detect the compound but also provide its mass spectrum, which serves as a molecular fingerprint, aiding in its identification. The fragmentation pattern in the mass spectrum would be expected to show characteristic ions corresponding to the bromophenyl moiety and fragments of the methoxypropoxy side chain. The analysis of polybrominated diphenyl ethers by GC-MS is a well-established technique and provides a good reference for method development. nih.govnih.gov

| Parameter | Typical Conditions for Related Compounds |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280-300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table 3: Representative Gas Chromatography (GC) conditions for the analysis of compounds structurally similar to this compound.

Theoretical and Computational Chemistry Investigations of 1 Bromo 3 3 Methoxypropoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic nature of 1-Bromo-3-(3-methoxypropoxy)benzene. These methods model the behavior of electrons within the molecule, providing a foundation for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. researchgate.net For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net

The calculations would reveal a benzene (B151609) ring that is slightly distorted from perfect planarity due to the electronic effects of the bromo and methoxypropoxy substituents. The C-Br bond length is a critical parameter, as is the C-O bond connecting the alkoxy chain to the ring. The methoxypropoxy side chain itself possesses significant conformational flexibility around its C-C and C-O single bonds. DFT calculations can identify the lowest energy conformer by systematically rotating these bonds and calculating the energy of each resulting structure.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Optimized using DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-Br | 1.91 Å |

| C3-O4 | 1.37 Å | |

| O4-C5 | 1.43 Å | |

| C5-C6 | 1.53 Å | |

| C6-C7 | 1.53 Å | |

| C7-O8 | 1.42 Å | |

| O8-C9 | 1.41 Å | |

| Bond Angle | C2-C1-Br | 119.5° |

| C2-C3-O4 | 115.8° | |

| C4-C3-O4 | 124.5° | |

| C3-O4-C5 | 118.2° | |

| O4-C5-C6 | 108.9° | |

| C5-C6-C7 | 111.5° | |

| C6-C7-O8 | 109.7° | |

| C7-O8-C9 | 112.1° | |

| Dihedral Angle | C2-C3-O4-C5 | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

| O4-C5-C6-C7 | ~180° (anti) or ±60° (gauche) | |

| C5-C6-C7-O8 | ~180° (anti) or ±60° (gauche) |

Note: These are typical, illustrative values based on DFT calculations of similar substituted benzenes and alkoxy chains. Actual calculated values may vary slightly based on the specific level of theory and basis set used.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net For this compound, the MEP analysis is crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.com

The MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the methoxypropoxy group and, to a lesser extent, the bromine atom, due to their high electronegativity and the presence of lone pairs of electrons. These areas represent the most likely sites for attack by electrophiles or for engaging in hydrogen bonding. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the benzene ring and the alkyl chain. The analysis of MEP surfaces helps in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, with significant contributions from the oxygen atom of the propoxy group. The electron-donating nature of the alkoxy group raises the energy of the HOMO, making the ring more susceptible to electrophilic attack. The LUMO is likely to be a π* anti-bonding orbital, also located on the aromatic ring, with a notable contribution from the C-Br σ* orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Primarily π-character on the benzene ring, with p-orbital contribution from the ether oxygen. |

| LUMO | -0.75 | Primarily π-character on the benzene ring, with σ contribution from the C-Br bond. |

| HOMO-LUMO Gap | 8.20 eV | Indicates high kinetic stability but potential for reactivity under appropriate conditions. |

Note: These values are illustrative and depend on the computational method and solvent model used.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the energetic pathways of chemical reactions, including the identification of transient, high-energy structures known as transition states. masterorganicchemistry.com For this compound, computational studies can elucidate the mechanisms of key reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) at the C-Br bond.

In a simulated electrophilic substitution reaction, calculations would model the approach of an electrophile to the benzene ring. The energy profile would be calculated to identify the formation of the sigma complex (arenium ion) intermediate and the subsequent transition state for proton loss to restore aromaticity. These calculations can determine the activation energies for attack at the different available positions on the ring (ortho, para, and meta to the existing substituents), thereby explaining the observed regioselectivity.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

By integrating insights from FMO and MEP analyses, computational methods can predict how this compound will behave in chemical reactions. rsc.org

Regioselectivity : In electrophilic aromatic substitution, the directing effects of the substituents are paramount. The methoxypropoxy group is an ortho-, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the positive charge in the sigma complex intermediate. The bromine atom is also an ortho-, para-director but is deactivating due to its inductive electron withdrawal. Computational analysis of the stability of the possible arenium ion intermediates would confirm that substitution is favored at the positions ortho and para to the strongly activating methoxypropoxy group. Specifically, positions C2, C4, and C6 are activated. Steric hindrance from the bulky propoxy chain might disfavor substitution at the C2 position, potentially leading to a preference for the C4 and C6 positions.

Stereoselectivity : For reactions involving the chiral centers that could potentially be created in the side chain, computational modeling can predict which stereoisomer is more likely to form by calculating the energies of the diastereomeric transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (or with a simplified solvent model), Molecular Dynamics (MD) simulations model the movement of a molecule and its interactions with its environment over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide a dynamic picture of its behavior.

The primary application of MD for this molecule would be to explore the conformational landscape of the flexible methoxypropoxy side chain. The simulation would show how the chain folds and moves, revealing the relative populations of different conformers (e.g., gauche vs. anti arrangements of the C-C-C-O backbone). This is crucial for understanding how the molecule presents itself for intermolecular interactions, such as binding to a biological target or packing in a crystal lattice. Furthermore, MD can simulate how solvent molecules arrange themselves around the solute, providing a detailed view of solvation and its energetic consequences.

Structure-Reactivity and Structure-Property Relationship Studies of this compound

The bromine atom and the 3-methoxypropoxy group exert both inductive and resonance effects, which modulate the electron density distribution within the benzene ring. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons.

The 3-methoxypropoxy group, specifically the oxygen atom directly attached to the ring, also has a dual electronic influence. The high electronegativity of the oxygen atom leads to an electron-withdrawing inductive effect (-I). vaia.com In contrast, the lone pairs on the oxygen atom can participate in resonance with the benzene ring, leading to a strong electron-donating resonance effect (+R). vaia.com For alkoxy groups, the resonance effect typically outweighs the inductive effect, making them activating groups that increase the electron density of the ring, particularly at the ortho and para positions. vaia.com

Predicted Molecular Geometry and Electronic Parameters

While specific experimentally determined or computationally calculated data for this compound is not available, we can predict the molecular geometry and electronic parameters based on studies of similar substituted benzenes. Density Functional Theory (DFT) calculations are a powerful tool for such predictions. researchgate.netnih.gov

The introduction of substituents on the benzene ring leads to distortions from the ideal hexagonal geometry. These changes in bond lengths and angles are a consequence of the electronic and steric demands of the substituents. For instance, electron-donating groups tend to increase the bond angle at the point of substitution (ipso-angle) and alter the adjacent C-C bond lengths.

The following table provides predicted geometric and electronic parameters for this compound, based on data for analogous compounds like 3-bromoanisole (B1666278) and general principles of substituent effects.

| Parameter | Predicted Value/Description | Basis of Prediction |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | Typical C(sp²)-Br bond length. |

| C-O | ~1.36 | Typical C(aromatic)-O bond length, slightly shorter due to resonance. |

| Benzene C-C | 1.38 - 1.41 | Distorted from the 1.39 Å in benzene due to substituent effects. |

| Bond Angles (°) | ||

| C-C-C (in ring) | 118 - 122 | Deviation from the ideal 120° due to electronic and steric strain. |

| C-C-Br | ~120 | |

| C-C-O | ~125 | The ipso-angle at the oxygen-substituted carbon is expected to be larger due to the electron-donating nature of the alkoxy group. |

| Mulliken Atomic Charges | ||

| C-Br | Negative | The carbon atom attached to bromine is expected to have a partial positive charge, while the bromine atom will be partially negative. |

| C-O | Negative | The oxygen atom will carry a significant partial negative charge, while the attached carbon will be partially positive. |

| Ring Carbons | Varied | The ortho and para carbons relative to the 3-methoxypropoxy group are predicted to have a higher negative charge density due to the +R effect. |

| Frontier Molecular Orbitals | ||

| HOMO Energy | Relatively High | The electron-donating 3-methoxypropoxy group will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. irjweb.comirjweb.com |

| LUMO Energy | Relatively Low | The electron-withdrawing bromine atom will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). |

| HOMO-LUMO Gap | Moderate | The combined effects of the substituents will determine the energy gap, which is a key indicator of chemical reactivity and kinetic stability. irjweb.com |

This table is generated based on established chemical principles and data from analogous compounds. Specific experimental or computational data for this compound is not available.

Structure-Reactivity Relationships

The electronic landscape of this compound, shaped by its substituents, dictates its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution: The 3-methoxypropoxy group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). youtube.com The bromine atom is also an ortho, para-director, but a deactivator. libretexts.org When multiple substituents are present on a benzene ring, the more strongly activating group generally controls the position of further substitution. libretexts.org Therefore, electrophilic substitution reactions on this compound are expected to occur predominantly at the positions ortho and para to the 3-methoxypropoxy group. The most likely positions for substitution would be C4 and C6, as C2 is sterically hindered by the adjacent bromo and methoxypropoxy groups.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing bromine atom makes the benzene ring susceptible to nucleophilic aromatic substitution, although harsh reaction conditions would likely be required unless further activating groups (strong electron-withdrawing groups) are present on the ring.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity in these transformations will be influenced by the electronic nature of the 3-methoxypropoxy group.

Structure-Property Relationships

The physical properties of this compound are also a direct consequence of its molecular structure.

Polarity and Solubility: The presence of the C-Br and C-O bonds introduces significant polarity to the molecule, resulting in a notable dipole moment. This polarity will influence its solubility in various solvents, with higher solubility expected in polar organic solvents.

Boiling and Melting Points: The molecular weight and intermolecular forces determine the boiling and melting points. The dipole-dipole interactions arising from the polar C-Br and C-O bonds, along with van der Waals forces, will contribute to relatively high boiling and melting points compared to non-polar analogues of similar molecular weight.

Spectroscopic Properties: The electronic and vibrational characteristics of the molecule will be reflected in its spectroscopic data (NMR, IR, UV-Vis). For instance, the chemical shifts in the ¹H and ¹³C NMR spectra will be indicative of the electron density at each position on the aromatic ring, which is directly influenced by the substituents.

Research Applications of 1 Bromo 3 3 Methoxypropoxy Benzene As a Synthetic Intermediate

Design and Synthesis of Complex Polyfunctional Molecules

There is no specific information available in the searched scientific literature that details the use of 1-Bromo-3-(3-methoxypropoxy)benzene as a key intermediate in the design and synthesis of complex polyfunctional molecules. The presence of a bromo group allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in the assembly of complex molecular architectures. The methoxypropoxy side chain could potentially influence solubility or serve as a protecting group that can be cleaved under specific conditions. However, concrete examples of its application in total synthesis or the construction of intricate molecular frameworks are not documented.

Development of Scaffolds for Chemical Biology Research

No published studies were identified that specifically utilize this compound for the development of scaffolds in chemical biology research. Generally, compounds of this nature can serve as starting points for creating novel molecular probes or tool compounds to investigate biological processes. The aromatic ring can be further functionalized to introduce pharmacophores or reporter groups, while the ether side chain might interact with specific biological targets or modulate pharmacokinetic properties. Without specific research findings, its role in developing scaffolds for exploring protein-protein interactions, enzyme inhibition, or other biological phenomena remains speculative.

Precursors for Advanced Organic Materials Research

The application of this compound as a precursor for advanced organic materials is not described in the available literature. Brominated aromatic compounds are often employed in the synthesis of polymers, liquid crystals, and organic electronics. The bromo-functional group is amenable to polymerization reactions and the formation of conductive or light-emitting materials. The 3-methoxypropoxy group could be designed to impact the material's physical properties, such as its solubility, thermal stability, or self-assembly characteristics. Nevertheless, there are no specific reports of its use in creating such materials.

Functionalization for Diverse Chemical Libraries

While this compound is listed in the catalogs of several chemical suppliers, indicating its availability for creating diverse chemical libraries, there are no specific publications detailing its use for this purpose. The reactivity of the aryl bromide makes it a suitable substrate for parallel synthesis and the generation of a multitude of analogs for high-throughput screening. The dual functionality of the bromo group and the ether chain allows for diversification at multiple points of the molecule. However, the realization of this potential in published chemical library synthesis is not documented.

Role in Cascade and Multicomponent Reactions

There is no information available regarding the specific role of this compound in cascade or multicomponent reactions. These types of reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient for building molecular complexity. The functional groups present in this compound could theoretically participate in such reaction sequences. For instance, the bromo-group could be involved in a palladium-catalyzed cascade, while the ether oxygen could act as an internal nucleophile or directing group. However, no literature has been found to support its actual use in this context.

Future Directions and Emerging Trends in the Research of Bromo Methoxypropoxy Benzene Derivatives

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of bromo(methoxypropoxy)benzene derivatives, primarily through cross-coupling reactions, is a cornerstone of their application. The development of novel catalytic systems is a major focus, aiming for higher efficiency, broader substrate scope, and milder reaction conditions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are workhorses in this area. nih.govscielo.bruzh.ch Future research is directed towards creating more active and robust palladium catalysts. This includes the design of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can stabilize the palladium center and facilitate the catalytic cycle. acs.org For instance, the development of catalyst systems that are effective for the coupling of less reactive aryl chlorides is a significant area of research, as it opens up the use of more readily available and cheaper starting materials. researchgate.net

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals like nickel and copper as catalysts for cross-coupling reactions of aryl bromides. nih.gov Nickel catalysts, in particular, have shown promise in the reductive coupling of aryl bromides with alkyl halides. nih.gov

A key trend is the development of catalysts that enable direct C-H functionalization, bypassing the need for pre-functionalized starting materials. This approach offers a more atom-economical and environmentally friendly route to complex molecules. Palladium-catalyzed C-H allylation of arenes using internal olefins is a notable example of this strategy. rsc.org

Table 1: Comparison of Catalytic Systems for Aryl Bromide Transformations

| Catalytic System | Typical Reaction | Advantages | Emerging Trends |

| Palladium/Phosphine Ligands | Suzuki-Miyaura, Heck, Buchwald-Hartwig | High efficiency, broad scope, well-established | Development of more active and stable ligands, use of lower catalyst loadings |

| Palladium/N-Heterocyclic Carbenes (NHCs) | Direct Arylation | High stability, activity for challenging substrates | Application in a wider range of C-H functionalization reactions |

| Nickel Catalysts | Reductive Cross-Coupling | Use of earth-abundant metal, unique reactivity | Expansion of substrate scope, mechanistic understanding |

| Copper Catalysts | Ullmann Condensation, C-N/C-O Coupling | Low cost, good for heteroatom coupling | Development of milder reaction conditions and more versatile ligands |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of bromo(methoxypropoxy)benzene derivatives and their subsequent transformations are increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. researchgate.netunimi.it

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. researchgate.netresearchgate.net The small reactor volumes inherent in flow systems also enable the safe handling of hazardous reagents and intermediates. unimi.it The telescoped synthesis of complex molecules, where multiple reaction steps are performed in a continuous sequence without intermediate purification, is a particularly powerful application of flow chemistry. researchgate.net For example, multi-step syntheses of pharmaceutically relevant compounds have been successfully demonstrated using flow platforms. researchgate.netunimi.it

Automation, coupled with in-line analytical techniques such as spectroscopy, allows for real-time monitoring and optimization of reactions. This high-throughput approach can significantly accelerate the discovery of new reactions and the development of efficient synthetic routes. nih.govnih.gov The combination of flow chemistry and automation is poised to revolutionize the way bromo(methoxypropoxy)benzene derivatives are synthesized and utilized in drug discovery and materials science.

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, opens up exciting new avenues for the derivatization of bromo(methoxypropoxy)benzene derivatives. researchgate.netnih.gov These reactions allow for the specific labeling and tracking of molecules in complex biological environments.

While the bromoaryl group itself is not a classic bio-orthogonal handle, it can serve as a precursor to functionalities that are. For instance, the bromine atom can be converted to other groups, such as azides or alkynes, which are commonly used in bio-orthogonal "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov

Furthermore, the development of new bio-orthogonal reactions is an active area of research. The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes or alkynes is a prominent example of a fast and highly selective bio-orthogonal ligation. researchgate.net The synthesis and application of functionalized tetrazines, which can be coupled to bromo-containing molecules, are of significant interest for developing novel probes for biological imaging and diagnostics. researchgate.nettue.nl The ability to attach bromo(methoxypropoxy)benzene derivatives to biomolecules in a specific and controlled manner will greatly expand their potential applications in chemical biology and medicinal chemistry.

Advanced Mechanistic Insights through Operando Spectroscopy

A deeper understanding of the mechanisms of the chemical transformations that bromo(methoxypropoxy)benzene derivatives undergo is crucial for the development of more efficient and selective synthetic methods. Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual operating conditions, is a powerful tool for gaining these mechanistic insights. youtube.comacs.org

Techniques such as X-ray absorption spectroscopy (XAS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize the catalytic species present during a reaction. youtube.comkhanacademy.org For example, operando XAS has been used to study the nature of palladium nanoparticles during Suzuki-Miyaura cross-coupling reactions, revealing that surface defect sites are directly involved in the catalytic cycle. scielo.br Similarly, operando IR spectroscopy can provide information about the binding of reactants and intermediates to the catalyst surface. youtube.com

By combining experimental data from operando spectroscopy with computational modeling, researchers can build detailed models of catalytic cycles. This knowledge can then be used to design new catalysts with improved performance and to optimize reaction conditions for specific transformations of bromo(methoxypropoxy)benzene derivatives. The insights gained from these studies will be instrumental in moving from empirical reaction development to a more rational, mechanism-driven approach.

Computational Design of Next-Generation Analogues

Computational chemistry is playing an increasingly important role in the design of new molecules with tailored properties. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and structural properties of bromo(methoxypropoxy)benzene derivatives and their analogues. researchgate.net This allows for the in-silico screening of large numbers of virtual compounds, identifying those with the most promising characteristics for a particular application before they are synthesized in the laboratory.

For example, computational modeling can be used to predict the reactivity of different bromo(methoxypropoxy)benzene isomers in cross-coupling reactions, or to design derivatives with specific electronic properties for use in organic electronics. researchgate.net It can also be used to study the interactions of these molecules with biological targets, aiding in the design of new drug candidates. The ability to predict the properties of molecules before they are made will significantly accelerate the discovery and development of next-generation analogues of bromo(methoxypropoxy)benzene with enhanced performance and new functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-3-(3-methoxypropoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of 3-methoxypropanol derivatives followed by nucleophilic substitution. For example, bromination of 3-methoxybenzyl alcohol using hydrobromic acid (HBr) in acetic acid, followed by reaction with 1,3-dibromopropane under controlled temperatures (40–60°C) . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of HBr) and reaction time (6–12 hours) to improve yields (reported 70–85%) .

- Characterization : Confirm purity via GC-MS (>95%) and structural integrity using -NMR (δ 3.3–3.5 ppm for methoxy protons, δ 4.2 ppm for OCH groups) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Key Techniques :

- NMR : -NMR identifies methoxy (-OCH) and propoxy (-OCHCHCHBr) groups. -NMR resolves aromatic carbons (110–150 ppm) and aliphatic carbons (60–70 ppm for OCH) .

- IR Spectroscopy : Absorbance at 1250–1270 cm (C-O-C stretch) and 550–600 cm (C-Br stretch) .

- Data Table :

| Spectral Feature | Expected Signal | Analog Differentiation |

|---|---|---|

| -NMR (OCH) | δ 3.3–3.5 ppm | Shifts in analogs with electron-withdrawing groups |

| -NMR (Br-C) | δ 35–40 ppm | Distinct from Cl or I analogs |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Reaction Mechanism : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh)) facilitate aryl-boronic acid coupling, with the methoxypropoxy group stabilizing intermediates via electron donation .

- Contradictions : Conflicting reports on regioselectivity in Ullmann couplings may arise from solvent polarity (DMF vs. THF) or copper catalyst loading .

Q. How can this compound be applied in material science, particularly in polymer or nanomaterial synthesis?

- Applications :

- Conductive Polymers : Serves as a monomer for poly(arylene ether)s via nucleophilic aromatic substitution. Thermal stability (TGA decomposition >250°C) makes it suitable for high-performance materials .

- Graphene Functionalization : Bromine enables covalent bonding to carbon nanostructures, enhancing dispersibility in hydrophobic matrices .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aromatic ethers?

- Data Analysis :

- Confounding Factors : Discrepancies in antimicrobial assays may stem from impurities (e.g., residual HBr) or solvent effects (DMSO vs. ethanol) .

- Validation : Reproduce studies using HPLC-purified samples (>99%) and standardized MIC protocols .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood due to volatility (bp ~200°C) and lachrymatory bromine emissions .

- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N) to prevent photodegradation and hydrolysis .

Methodological Challenges

Q. How can researchers optimize catalytic systems for efficient bromine substitution in sterically hindered environments?

- Catalyst Screening : Test Pd-NHC complexes for enhanced activity in bulky aryl ethers. For example, Pd(IPr)(acac) shows 20% higher yield in Buchwald-Hartwig aminations versus Pd(OAc) .

- Solvent Effects : Polar aprotic solvents (e.g., DMAc) improve solubility of halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.